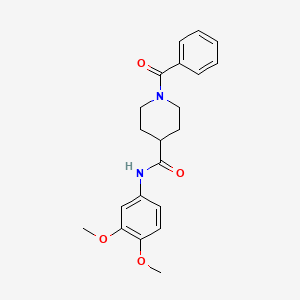![molecular formula C18H10FNO5S B5011262 2-{[(4-fluorophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5011262.png)
2-{[(4-fluorophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(4-fluorophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as FSBA, is a chemical compound that has been widely studied for its potential applications in scientific research.
Mécanisme D'action
2-{[(4-fluorophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione is a sulfonamide-based compound that can react with protein sulfhydryl groups to form covalent adducts. This reaction can induce changes in protein conformation and function, which can be monitored through changes in fluorescence intensity. This compound has also been shown to generate reactive oxygen species upon irradiation with light, which can induce oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
This compound has been shown to induce changes in protein conformation and function, which can have downstream effects on cellular processes. It has also been shown to induce oxidative damage to cells and tissues, which can lead to cell death. However, the exact biochemical and physiological effects of this compound are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[(4-fluorophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione has several advantages for lab experiments, including its high reactivity with protein sulfhydryl groups, its fluorescent properties, and its ability to generate reactive oxygen species upon irradiation with light. However, this compound also has some limitations, including its potential toxicity and the need for irradiation with light for some applications.
Orientations Futures
There are several future directions for the study of 2-{[(4-fluorophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione, including the development of new synthetic methods for this compound and related compounds, the exploration of new applications for this compound in scientific research, and the investigation of the biochemical and physiological effects of this compound in more detail. Additionally, the potential use of this compound in photodynamic therapy for the treatment of cancer and other diseases is an area of active research.
Méthodes De Synthèse
2-{[(4-fluorophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione can be synthesized through a multi-step process involving the reaction of 4-fluorobenzenesulfonyl chloride with 1H-benzo[de]isoquinoline-1,3(2H)-dione in the presence of a base. The resulting product is then purified through column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
2-{[(4-fluorophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione has been widely studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of protein sulfhydryl groups and as a photosensitizer for photodynamic therapy. This compound has also been used as a tool for studying protein-protein interactions and enzyme activity.
Propriétés
IUPAC Name |
(1,3-dioxobenzo[de]isoquinolin-2-yl) 4-fluorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10FNO5S/c19-12-7-9-13(10-8-12)26(23,24)25-20-17(21)14-5-1-3-11-4-2-6-15(16(11)14)18(20)22/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDHBKLSXQTJFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)OS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(2-furylmethyl)thio]ethyl}-N'-phenylurea](/img/structure/B5011184.png)
![{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5011191.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-iodobenzoate](/img/structure/B5011199.png)

![4-(4-fluorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5011214.png)
![propyl 5-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)-2-chlorobenzoate](/img/structure/B5011217.png)
![3-({4-[4-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-indole](/img/structure/B5011226.png)
![8-isopropyl-3-methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazol-3-ium iodide](/img/structure/B5011234.png)
![N-(2-furylmethyl)-2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5011237.png)
![4-({N-[(2,5-dichlorophenyl)sulfonyl]-N-ethylglycyl}amino)benzamide](/img/structure/B5011259.png)
![7-(methylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile](/img/structure/B5011268.png)
![2-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine](/img/structure/B5011273.png)

